molecular formula C26H22ClFN4O2 B2475357 6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one CAS No. 941982-57-6

6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one

Cat. No.: B2475357
CAS No.: 941982-57-6
M. Wt: 476.94
InChI Key: MSWFQFGPNJKKTC-UHFFFAOYSA-N
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Description

6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound also contains a piperazine ring substituted with a fluorophenyl group, making it a molecule of interest in medicinal chemistry due to its potential pharmacological properties.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure of the compound and its similarity to other bioactive aromatic compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could lead to changes in the conformation or activity of the target proteins, thereby affecting their function.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, potentially including those involved in inflammation, viral replication, cancer progression, and neurotransmission.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and to be well absorbed and distributed in the body . The metabolism and excretion of this compound would likely depend on its chemical structure and the specific enzymes present in the body.

Result of Action

Based on the biological activities of similar compounds, it can be hypothesized that this compound could have a range of effects at the molecular and cellular level, potentially including the inhibition of enzyme activity, the modulation of receptor signaling, and the alteration of gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives.

    Substitution with Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of coupling reagents such as EDCI or DCC to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: The compound is utilized in chemical biology to probe the mechanisms of biological reactions and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-quinazolinone and 2-quinazolinone derivatives.

    Piperazine Derivatives: Compounds containing piperazine rings, such as aripiprazole and quetiapine.

    Fluorophenyl Substituted Compounds: Compounds with fluorophenyl groups, such as fluoxetine and fluphenazine.

Uniqueness

6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is unique due to its specific combination of structural features, including the quinazolinone core, piperazine ring, and fluorophenyl group. This unique structure imparts distinct pharmacological properties and potential therapeutic applications that differentiate it from other similar compounds.

Properties

IUPAC Name

6-chloro-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClFN4O2/c27-19-10-11-22-20(16-19)25(18-6-2-1-3-7-18)29-26(34)32(22)17-24(33)31-14-12-30(13-15-31)23-9-5-4-8-21(23)28/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWFQFGPNJKKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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